Product packaging for Dioxidanyliumyl(Cat. No.:CAS No. 12185-07-8)

Dioxidanyliumyl

Cat. No.: B1234914
CAS No.: 12185-07-8
M. Wt: 31.999 g/mol
InChI Key: MYMOFIZGZYHOMD-UHFFFAOYSA-N
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Description

Contextualization within High-Energy Chemical Environments

The formation of reactive oxygen species and radical cations is frequently associated with high-energy chemical environments. For instance, ionizing radiation, such as that from cosmic rays or nuclear events, can induce the radiolysis of water, generating highly reactive species including the hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), and the superoxide (B77818) anion (O₂•⁻). encyclopedia.pub During times of environmental stress, such as exposure to ultraviolet (UV) radiation or heat, the levels of ROS can increase dramatically. wikipedia.org

In the gas phase, water radical cations (H₂O•+) can be generated through methods like electron-impact ionization or photoionization of water vapor. encyclopedia.pub Similarly, radical cations of various oxygen-containing organic compounds have been produced for study by irradiating dilute solutions in solid matrices with gamma rays. osti.gov These high-energy conditions provide the necessary input to overcome the energy barriers for breaking bonds or removing electrons from stable molecules, leading to the creation of these transient but highly significant chemical species. libretexts.orgwikipedia.org

Significance in Fundamental Chemical Theory

Radical cations are of profound importance in the advancement of fundamental chemical theory. numberanalytics.com Their unique electronic structure, possessing a singly-occupied molecular orbital (SOMO), makes them subjects of intense theoretical and experimental study. wikipedia.org Research into radical cations provides deep insights into:

Electronic Structure and Bonding: Studying the properties and spin delocalization in radical cations helps refine our understanding of molecular orbitals and chemical bonds. rsc.org

Reaction Mechanisms: Radical cations are key intermediates in a variety of chemical reactions, including oxidation, polymerization, addition, and fragmentation reactions. numberanalytics.com Elucidating their reaction pathways, whether concerted or stepwise, is a major focus of computational and experimental chemistry. diva-portal.org

Reactivity and Stability: The reactivity of radical intermediates is influenced by factors similar to those affecting other reactive species, such as carbocations. For example, the substitution pattern can affect their stability. libretexts.org Theoretical models, such as density functional theory (DFT), are crucial tools for calculating properties like ionization potentials and predicting the stability and reactivity of these species. numberanalytics.com

The study of the isomerization and fragmentation of oxygen-containing radical cations, for example, provides valuable data on their structure and reactivity, contributing to the broader understanding of organic transformations. diva-portal.orgresearchgate.net

Overview of Systematically Named Oxygen-Containing Radical Cations

The International Union of Pure and Applied Chemistry (IUPAC) has established systematic nomenclature for radicals, ions, and radical ions to ensure clarity and precision in chemical communication. ethz.chiupac.org For radical cations, this often involves specific suffixes like "-yliumyl" or "-iumyl". ethz.ch

Dioxidanyliumyl is the systematic IUPAC name for the radical cation O₂•+. ebi.ac.ukethz.ch This name is derived from its composition of two oxygen atoms (dioxidan-) and its status as a radical cation. It is also referred to as dioxygen(•1+). ebi.ac.ukethz.ch Other examples of systematically named inorganic radicals include oxidanyl (HO•) and sulfaniumyl (B1232973) (H₂S•+). ethz.ch This systematic approach allows for the unambiguous naming of even complex radical species based on their constituent atoms and electronic state. ethz.ch

Table 1: Properties of this compound

PropertyValueSource
ChEBI ID CHEBI:29372 ebi.ac.uknih.gov
Molecular Formula O₂⁺ nih.gov
Net Charge +1 ebi.ac.uk
Monoisotopic Mass 31.98983 Da ebi.ac.ukwikidata.org
InChI InChI=1S/O2/c1-2/q+1 ebi.ac.uk
InChIKey KMHJKRGRIJONSV-UHFFFAOYSA-N ebi.ac.uk
SMILES O=[O+] ebi.ac.uk
IUPAC Name This compound ebi.ac.ukethz.ch
Synonym dioxygen(•1+) ebi.ac.uk

Table 2: Examples of Systematically Named Inorganic Radicals

FormulaSystematic Name (Substitutive)Systematic Name (Coordination)Source
H₂S•+ sulfaniumyldihydridosulfur(•1+) ethz.ch
HO• oxidanylhydridooxygen(•) ethz.ch
O₂•+ This compounddioxygen(•1+) ethz.ch
H₂O₂•+ dioxidaniumylNot specified ethz.ch

Structure

2D Structure

Chemical Structure Depiction
molecular formula O2 B1234914 Dioxidanyliumyl CAS No. 12185-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

molecular oxygen
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InChI

InChI=1S/O2/c1-2
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InChI Key

MYMOFIZGZYHOMD-UHFFFAOYSA-N
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Canonical SMILES

O=O
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Molecular Formula

O2
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DSSTOX Substance ID

DTXSID2037681
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Molecular Weight

31.999 g/mol
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Physical Description

Oxygen is a colorless, odorless and tasteless gas. It will support life. It is noncombustible, but will actively support the burning of combustible materials. Some materials that will not burn in air will burn in oxygen. Materials that burn in air will burn more vigorously in oxygen. As a non-liquid gas it is shipped at pressures of 2000 psig or above. Pure oxygen is nonflammable. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Oxygen is used in the production of synthesis gas from coal, for resuscitation and as an inhalant., Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Light blue, odorless gas; [CHRIS] Transported as a compressed gas (cryogenic liquid); [CHEMINFO], Liquid, ODOURLESS COMPRESSED GAS., Colorless, odorless and tasteless gas.
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Boiling Point

-297.3 °F at 760 mmHg (USCG, 1999), -182.96 °C, -183 °C, -297.3 °F
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Solubility

39mg/L, 1 vol gas dissolves in 32 vol water at 20 °C, in 7 vol alcohol at 20 °C; sol in other organic liquids and usually to a greater extent than in water, 4.89 CU M SOL IN 100 CC WATER @ 0 °C; 2.46 CU M SOL IN 100 CC WATER @ 50 °C; 2.30 CU M SOL IN 100 CC WATER @ 100 °C; 2.78 G SOL IN 100 CC ALC @ 25 °C, 37.5 mg/mL at 21 °C, Solubility in water, ml/100ml at 20 °C: 3.1
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Density

1.14 at -297.4 °F (USCG, 1999) - Denser than water; will sink, Gas: 1.429 g/L at 0 °C; liq: 1.14 g/ml at -183 °C, 1.14 at -297.4 °F
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Vapor Density

1.43 (AIR= 1), Relative vapor density (air = 1): 1.1
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Vapor Pressure

1 kPa at -211.9 °C; 10 kPa at -200.5 °C; 100 kPa at -183.1 °C
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Impurities

/Possible impurities:/ Argon; krypton; xenon; methane; ethane; ethylene; acetylene; carbon dioxide; carbon monoxide; nitrous oxide; halogenated refrigerants; solvents /some impurities may be generated from the production process/
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Color/Form

Colorless gas, Slightly bluish liquid at -183 °C

CAS No.

7782-44-7, 11062-77-4
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Melting Point

-361 °F (USCG, 1999), -218.4 °C, TRIPLE POINT TEMP: 54.4 DEG K; TRIPLE POINT PRESSURE: 0.0015 ATM; HEAT OF FUSION: 3.3 CAL/G, -361 °F
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Theoretical and Computational Chemistry of Dioxidanyliumyl

Quantum Chemical Methodologies for Dioxidanyliumyl System Investigations

The investigation of a simple yet electronically complex species like this compound requires robust quantum chemical methodologies to accurately describe its properties.

Ab initio methods, which derive from first principles without the inclusion of empirical parameters, are foundational for studying this compound. archive.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed. For a diatomic species like O₂⁺, high-level ab initio calculations can provide very accurate potential energy surfaces, spectroscopic constants, and dissociation energies. For instance, Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" for single-reference systems and would be suitable for calculating the ground state properties of this compound.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Various functionals, such as B3LYP or PBE0, could be used to investigate the geometric and electronic properties of this compound. DFT is particularly useful for calculating properties like bond length, vibrational frequencies, and ionization potentials. While generally very effective, standard DFT functionals can sometimes struggle with open-shell systems or highly correlated electrons, requiring careful validation against experimental data or higher-level ab initio calculations.

The choice of basis set is crucial for obtaining accurate results. For this compound, a basis set from the Pople series (e.g., 6-311+G*) or correlation-consistent basis sets developed by Dunning (e.g., aug-cc-pVTZ) would be appropriate. Larger basis sets with diffuse and polarization functions are necessary to accurately model the charge and unpaired electron. Computational cost increases steeply with the size of the basis set and the level of theory, but for a diatomic molecule like O₂⁺, high-level calculations with large basis sets are computationally feasible.

This compound, being a radical, possesses an open-shell electronic structure. While its ground state can often be well-described by single-reference methods, the study of its excited states or dissociation pathways may require multi-reference methods. Techniques like Complete Active Space Self-Consistent Field (CASSCF) or Multi-Reference Configuration Interaction (MRCI) are designed for situations where electron correlation is strong or multiple electronic configurations are close in energy. These methods are essential for accurately describing the potential energy curves of different electronic states and predicting spectroscopic transitions.

Electronic Structure Elucidation of this compound

The electronic structure of this compound is key to understanding its chemical properties, including its bond strength relative to neutral dioxygen.

Molecular Orbital (MO) theory provides a clear picture of the bonding in this compound (O₂⁺). The cation is formed by the removal of one electron from the neutral O₂ molecule. In O₂, the electron configuration is (σ₂s)² (σ₂s)² (σ₂p)² (π₂p)⁴ (π₂p)². quora.com The highest occupied molecular orbitals (HOMOs) in O₂ are the degenerate antibonding π*₂p orbitals, which each contain one unpaired electron.

To form this compound, an electron is removed from one of these antibonding π* orbitals. quora.comquora.com This has two significant consequences:

The number of antibonding electrons decreases from four to three.

The bond order, calculated as ½ (bonding electrons - antibonding electrons), increases from 2 in O₂ to 2.5 in O₂⁺. quora.comquora.com

This increase in bond order explains why this compound has a stronger and shorter bond compared to neutral dioxygen. quora.com The electron configuration for this compound is:

KK (σ₂s)² (σ₂s)² (σ₂p)² (π₂p)⁴ (π₂p)¹ quora.com

Table of Molecular Orbital Configuration for this compound (O₂⁺)

Molecular OrbitalNumber of Electrons
σ₁s (KK)4
σ₂s2
σ₂s2
σ₂p2
π₂p4
π₂p1
Total Electrons 15
Bond Order 2.5

This table details the distribution of the 15 electrons of this compound across its molecular orbitals and the resulting bond order.

Spin State Characterization and Multiplicity Analysis

The spin state and multiplicity of a molecule are fundamental properties dictated by the arrangement of its electrons in molecular orbitals. For this compound (HO₂⁺), which possesses an odd number of electrons, the ground electronic state is a subject of computational investigation.

Molecular orbital theory predicts that the highest occupied molecular orbital (HOMO) of HO₂⁺ is a singly occupied π* antibonding orbital. This single unpaired electron gives rise to a doublet spin state. The spin multiplicity is calculated as 2S + 1, where S is the total spin angular momentum. wikipedia.org For a single unpaired electron, S = 1/2, resulting in a multiplicity of 2(1/2) + 1 = 2. libretexts.orgresearchgate.net Therefore, the ground state of this compound is a doublet.

Computational studies employing various levels of theory consistently predict a doublet ground state for HO₂⁺. This is in contrast to the isoelectronic neutral molecule, nitrogen dioxide (NO₂), which also has a doublet ground state, and the related dioxygen molecule (O₂), which has a triplet ground state with two unpaired electrons. wikipedia.org

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Investigations

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a localized picture of bonding within a molecule, transforming the canonical molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org For this compound, NBO analysis reveals the nature of the bonding and charge distribution.

Key findings from NBO analysis typically include:

A sigma (σ) bond between the two oxygen atoms.

A pi (π) bond between the two oxygen atoms.

A sigma (σ) bond between one of the oxygen atoms and the hydrogen atom.

Lone pairs on the oxygen atoms.

The positive charge is not strictly localized on a single atom but is distributed across the molecule, with significant positive charge residing on the hydrogen atom and the oxygen atom it is bonded to.

The analysis of donor-acceptor interactions within the NBO framework can also provide insights into the electronic delocalization and stability of the molecule. wisc.eduaimspress.com

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. wiley-vch.deamazon.com This approach provides a rigorous definition of atoms in molecules and the chemical bonds between them.

For this compound, a QTAIM analysis would characterize the O-O and O-H interactions based on the properties of the bond critical points (BCPs) in the electron density. The presence of a bond path between two nuclei is a necessary condition for the existence of a chemical bond. wiley-vch.de The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide quantitative information about the strength and nature of the bonds. A high value of ρ indicates a strong bond, while the sign of ∇²ρ distinguishes between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.

Theoretical Energetics and Stability of this compound

Theoretical Proton Affinity of Dioxygen

The proton affinity (PA) of a molecule is the negative of the enthalpy change for its gas-phase protonation. umk.pl The proton affinity of molecular oxygen (O₂) corresponds to the enthalpy change of the reaction:

O₂ + H⁺ → HO₂⁺

Theoretical calculations are crucial for determining this value. The proton affinity of dioxygen has been reported to be approximately 4.4 eV, which is equivalent to about 424 kJ/mol. wikipedia.org This value indicates that the protonation of dioxygen is an exothermic process, leading to a stable this compound cation in the gas phase.

Molecule Proton Affinity (kJ/mol)
Dioxygen (O₂)422 wikipedia.org

This interactive data table provides the theoretical proton affinity of dioxygen.

Bond Order and Dissociation Energy Calculations

Bond Order:

Molecular orbital theory can be used to determine the bond order of the O-O bond in this compound. The molecular orbital configuration of O₂⁺ shows that an electron is removed from a π* antibonding orbital compared to O₂. quora.com This results in a higher bond order for O₂⁺ (2.5) compared to O₂ (2.0). quora.comquora.comdoubtnut.com The addition of a proton to form HO₂⁺ will further influence the electronic structure and bond order.

Dissociation Energy:

The bond dissociation energy (BDE) is the energy required to break a specific bond. doubtnut.com The BDE of the O-O bond in this compound is expected to be higher than that in O₂ due to its higher bond order. quora.combrainly.in This implies that the O-O bond in this compound is stronger than in neutral dioxygen. Conversely, the O-H bond dissociation energy will determine the acidity of the cation.

Species O-O Bond Order Relative Bond Dissociation Energy
O₂2.0 quora.comdoubtnut.comLower
O₂⁺2.5 quora.comquora.comdoubtnut.comHigher
HO₂⁺~2.5Expected to be high

This interactive data table compares the bond order and relative bond dissociation energy of related oxygen species.

Isomerization Pathways and Relative Stabilities of Hypothetical Isomers

Computational studies can explore the potential energy surface of HO₂⁺ to identify possible isomers and the energy barriers for their interconversion. A hypothetical isomer could involve the hydrogen atom bridging the two oxygen atoms. Theoretical calculations would determine the relative energies of these isomers and the transition state structures connecting them. osti.govnih.govresearchgate.net Generally, for a given set of atoms, the isomer with the lowest energy is the most stable. ajol.infoscirp.org

Theoretical Enthalpies of Formation and Reaction Energetics

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. science-revision.co.ukwikipedia.org Theoretical methods can provide accurate estimates of the enthalpy of formation of this compound. This value is crucial for calculating the energetics of reactions involving this cation. savemyexams.comchemistrytalk.org

For example, the enthalpy of reaction for the formation of this compound from various precursors can be calculated using the computed enthalpies of formation of all reactants and products. nih.govfrontiersin.org These calculations are vital for understanding the thermodynamics of processes where this compound acts as an intermediate or a reactant.

Spectroscopic Characterization: Theoretical Predictions

Vibrational Spectroscopy Predictions for Dioxidanyliumyl

Theoretical studies have predicted the vibrational frequencies for two low-lying isomers of the this compound cation: a trans-conformer with C₂h symmetry (²Bg electronic state) and a cis-conformer with C₂v symmetry (²A₂ electronic state). nih.gov

The calculation of the vibrational spectrum of the H₂O₂⁺ radical cation has proven to be a challenging task for certain ab initio molecular orbital methods. For instance, Møller-Plesset perturbation theory (MP2) methods have been shown to produce unphysical results for the asymmetrical vibrational frequencies, a phenomenon attributed to symmetry breaking of the wave function. nih.gov

More reliable predictions have been obtained using full valence complete active space self-consistent field (CASSCF) and Brueckner-Doubles with triples correction [BD(T)] methods. These calculations provide a more accurate description of the vibrational modes for both the trans- and cis-isomers of the this compound cation. nih.gov

Below are the theoretically predicted harmonic vibrational frequencies for the trans- and cis-isomers of this compound, calculated at the BD(T)/aug-cc-pVTZ level of theory. nih.gov

Interactive Table: Theoretical Harmonic Vibrational Frequencies (in cm⁻¹) of this compound Isomers nih.gov

Vibrational ModeSymmetry (trans, ²Bg)Frequency (cm⁻¹)Symmetry (cis, ²A₂)Frequency (cm⁻¹)Description
ν₁ag3426a₁3418Symmetric O-H Stretch
ν₂ag1548a₁1528O-O Stretch
ν₃ag1004a₁1024Symmetric O-O-H Bend
ν₄au1346a₂1354Torsion
ν₅bu3447b₂3442Asymmetric O-H Stretch
ν₆bu1007b₂1029Asymmetric O-O-H Bend

While the harmonic approximation provides a good starting point, real molecular vibrations are anharmonic. This means that the potential energy surface is not perfectly parabolic, leading to deviations from the predicted harmonic frequencies. Anharmonic effects can be significant, especially for stretching vibrations involving light atoms like hydrogen. mdpi.com

The breakdown of methods like MP2 in predicting the asymmetrical vibrational frequencies of this compound highlights the importance of using theoretical approaches that can adequately handle the complexities of its potential energy surface, which is a prerequisite for accurately calculating anharmonic corrections. nih.gov Anharmonic calculations would refine the vibrational frequencies presented above and could predict the positions of overtone and combination bands, providing a more complete theoretical vibrational spectrum. However, specific anharmonic frequency calculations for this compound were not available in the search results.

Theoretical calculations can also provide predictions for the rotational constants (A, B, and C) and equilibrium molecular geometry of this compound. These parameters are crucial for interpreting high-resolution rotational and rovibrational spectra. While general methodologies for such calculations exist, specific theoretically determined rotational constants and detailed molecular dimensions (bond lengths and angles) for the this compound cation were not explicitly found in the provided search results.

Electronic Spectroscopy: Computed Absorption and Emission Profiles

Theoretical methods, such as time-dependent density functional theory (TD-DFT), are widely used to predict the electronic absorption and emission spectra of molecules by calculating the energies of excited states and the probabilities of transitions between them.

Computational studies can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions. These predictions are based on the energy differences between the ground and various excited electronic states. While the search results discuss the application of such theoretical methods to various molecules, specific predictions for the UV-Vis-NIR absorption bands and electronic transitions of the this compound cation were not identified.

A thorough theoretical analysis of the excited states of this compound would involve determining their energies, geometries, and electronic characters. Furthermore, the calculation of transition probabilities, often expressed as oscillator strengths or Einstein coefficients, is essential for predicting the intensity of spectral lines. This information provides a detailed picture of the electronic structure and photophysical properties of the cation. However, detailed theoretical analyses of the excited states and specific transition probabilities for the this compound cation were not available in the conducted searches.

Electron Paramagnetic Resonance (EPR) Spectroscopy Predictions

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying radical species. Theoretical calculations provide predictions for the key EPR parameters that would characterize this compound.

Theoretical g-Tensor and Hyperfine Coupling Constants

The g-tensor and hyperfine coupling constants are fundamental parameters in EPR that provide information about the electronic structure and the interaction of the unpaired electron with magnetic nuclei. While specific ab initio calculations for the g-tensor of the isolated H₂O₂⁺• radical cation are not extensively documented in readily available literature, the principles of such calculations are well-established for various radicals. nih.govchemrxiv.orgnih.gov

For a molecule like H₂O₂⁺•, the g-tensor would be expected to show some anisotropy due to the non-spherical distribution of the unpaired electron. The deviation of the principal components of the g-tensor from the free electron g-value (ge ≈ 2.0023) is influenced by spin-orbit coupling. Theoretical methods like Density Functional Theory (DFT) and coupled-cluster methods are employed to compute these values. nih.govnih.gov

Hyperfine coupling arises from the interaction between the electron spin and the nuclear spins of the hydrogen atoms (¹H, I=1/2). Ab initio variational calculations have been performed for the closely related H₂⁺ molecular ion, demonstrating that precise theoretical predictions of hyperfine splitting require sophisticated models that include nuclear spin-spin tensor interactions. aps.org For this compound, theoretical calculations would predict the isotropic (Fermi contact) and anisotropic (dipolar) components of the hyperfine coupling tensor for the ¹H nuclei.

Table 1: Predicted EPR Parameters for this compound (H₂O₂⁺•) - Illustrative Note: This table is illustrative, as specific computational results for H₂O₂⁺• were not found in the search. The values represent typical ranges and components calculated for similar small oxygen-containing radicals.

ParameterPredicted ComponentTypical Theoretical Approach
g-Tensorg_xx, g_yy, g_zzDFT (e.g., B3LYP), Coupled-Cluster (e.g., CCSD)
g_iso
Δg = g_iso - 2.0023
¹H Hyperfine Coupling (A)A_iso (Isotropic)DFT (e.g., B3LYP/EPR-III), PBE0/EPR-III
T (Anisotropic/Dipolar)

Spin Density Distribution Analysis

Spin density analysis reveals the distribution of the unpaired electron within the molecule, which is crucial for predicting reactivity and interpreting EPR spectra. In the this compound radical cation (H₂O₂⁺•), computational studies show that the spin density is primarily localized on the hydrogen peroxide moiety. nih.gov

Upon vertical ionization of a hydrogen peroxide molecule within a water cluster, calculations at the MP2/6-311++G(d,p) level show that the molecular spin densities of H₂O₂ and the adjacent H₂O are 0.999 and 0.001, respectively. nih.gov This indicates that the unpaired electron (or "hole") is almost entirely localized on the H₂O₂ unit. nih.gov Further analysis shows that within the H₂O₂⁺• moiety, slight polarization of the spin density can be induced by interactions with neighboring molecules, with the spin densities on the two OH groups being slightly different (e.g., 0.576 and 0.426 in one calculated scenario). nih.gov This localization of spin density is a key factor determining the magnitude of the hyperfine coupling constants with the hydrogen nuclei.

Theoretical Mass Spectrometry Signatures and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of ions and their fragments, offering insights into molecular structure and stability. Theoretical calculations can predict key mass spectrometric observables.

Ionization Potentials and Appearance Energies

The ionization potential (IP) is the minimum energy required to remove an electron from a neutral molecule to form a cation. The experimentally determined vertical ionization energy of hydrogen peroxide (H₂O₂) is approximately 10.5-10.6 eV. nih.govnist.gov This value represents the energy to form H₂O₂⁺• in the same geometry as the neutral molecule and is a fundamental parameter in its mass spectrometry.

The appearance energy (AE) is the minimum energy required to form a specific fragment ion from a molecule. While the appearance energy for the parent H₂O₂⁺• ion is its ionization energy, the appearance energies for its fragments provide information about the bond dissociation energies within the cation.

Table 2: Ionization and Appearance Energy Data for this compound (H₂O₂⁺•) and Related Species

ProcessProduct IonEnergy (eV)Reference
IonizationH₂O₂⁺•~10.6 nih.govnist.gov
Dissociative IonizationOH⁺17.8 ± 0.2 nist.gov
Dissociative IonizationH₂O⁺15.3 ± 0.2 nist.gov
Dissociative IonizationO⁺20.3 ± 0.3 nist.gov

Predicted Fragmentation Pathways of this compound in the Gas Phase

Once formed in the gas phase, the this compound radical cation can undergo unimolecular dissociation. The pathways and energetics of these fragmentations can be explored using theoretical methods, such as ab initio calculations of the potential energy surfaces. aip.org

Based on appearance energy data, several fragmentation channels are energetically accessible upon electron impact ionization of hydrogen peroxide. nist.gov Theoretical studies, often employing methods like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can calculate the unimolecular rate constants for these fragmentation channels. researchgate.net

Common predicted fragmentation pathways for H₂O₂⁺• include:

Loss of a hydrogen atom: H₂O₂⁺• → HO₂⁺ + H•

Loss of a hydroxyl radical: H₂O₂⁺• → H₂O⁺• + O or H₂O₂⁺• → OH⁺ + OH•

Cleavage of the O-O bond: While this is the weakest bond in neutral H₂O₂, the energetics in the cation can differ.

Rearrangement followed by dissociation: More complex pathways involving hydrogen migration could also be possible.

Computational studies on the potential energy surfaces of H₂O₂⁺• help to elucidate the transition states and minimum energy paths for these dissociation reactions, providing a detailed picture of the gas-phase chemistry of this radical cation. aip.orgaidic.it

Reaction Mechanisms and Kinetics Involving Dioxidanyliumyl

Computational Studies of Dioxidanyliumyl Reactivity

Kinetic Rate Constant Calculations (Theoretical)

The theoretical calculation of kinetic rate constants for reactions involving this compound is crucial for understanding its reactivity. These calculations often employ quantum mechanical methods to determine the potential energy surface of the reaction and statistical theories to compute the rate constants.

One example of a theoretical study involves the charge transfer reactions between this compound (O₂⁺) and the isomers of the OH-isoprene adduct radicals. In this research, ab initio molecular orbital calculations were utilized to ascertain the structures and energies of the resulting product ions. The geometry optimizations of the OH-isoprene adduct cations were carried out using density functional theory (DFT) with the B3LYP functional, and the energies were computed at a higher level of theory, coupled-cluster with single and double and perturbative triple excitations [CCSD(T)]. aip.org

The ion-molecule collision rate constants were estimated using the Average-Dipole-Orientation (ADO) theory. This theory requires the permanent dipole moment and polarizability of the neutral reactant, which were calculated for the OH-isoprene adduct isomers. The predicted rate constants were found to be in good agreement with direct experimental measurements. aip.org

Table 1: Theoretical and Experimental Rate Constants for the Reaction of O₂⁺ with an OH-Isoprene Adduct Isomer

ParameterValueReference
Theoretical Rate Constant (ADO theory)In good agreement with experimental values aip.org
Experimental Rate Constant (CIMS method)In good agreement with theoretical predictions aip.org

Role as a Transient Intermediate in Complex Reaction Networks

Theoretical studies of combustion chemistry rely on accurate thermochemical and kinetic data for all species, including transient ones like this compound, to build comprehensive models. princeton.edu For instance, in the oxidation of hydrocarbons, the initial attack by molecular oxygen can lead to a cascade of reactions where radical cations may play a role. While the direct role of O₂⁺ in many hydrocarbon oxidation mechanisms is not always explicitly detailed in theoretical models, the underlying principles of radical-mediated oxidation are well-studied. For example, the reaction of the α-hydroxyethyl radical with O₂ leads to an activated adduct that rapidly dissociates, indicating the high reactivity of such peroxy-type radical intermediates. researchgate.net

In the context of atmospheric chemistry, this compound can be involved in ion-molecule reactions. Theoretical studies on the reaction of O₂⁺ with water molecules, forming the [O₂-H₂O]⁺ complex, provide insight into its behavior as a transient species. researchgate.net The formation and subsequent reactions of such complexes are crucial steps in understanding the chemistry of the upper atmosphere.

Photochemistry and Photodissociation Dynamics (Theoretical)

The interaction of this compound with light can lead to its excitation and subsequent dissociation. Theoretical studies are essential for elucidating the complex dynamics of these processes.

Absorption Cross-Sections and Photochemical Lifetimes

The absorption of a photon by this compound is the first step in any photochemical process. The probability of this absorption is quantified by the absorption cross-section, which is a function of the photon's wavelength. Theoretical calculations of absorption cross-sections typically involve computing the potential energy curves of the ground and excited electronic states and the transition dipole moments between them.

For the parent molecule, molecular oxygen (O₂), extensive theoretical and experimental work has been done to determine its absorption cross-sections in various wavelength regions, such as the VUV and Herzberg continuum. researchgate.netresearchgate.netresearchgate.net These studies provide a methodological basis for potential future theoretical work on O₂⁺.

The photochemical lifetime of a species is inversely proportional to its photoabsorption cross-section and the actinic flux. Without a complete theoretical absorption spectrum, a precise theoretical photochemical lifetime for this compound cannot be calculated. However, based on the available spectroscopic data, it is expected to be a significant process in environments with high UV and VUV radiation.

Fragmentation Mechanisms upon Photoexcitation

Upon absorbing a photon of sufficient energy, this compound can undergo photodissociation. Theoretical studies can map out the potential energy surfaces of the excited states to predict the fragmentation pathways and the energy distribution of the products.

Theoretical calculations on the photodissociation of the O₂⁺(H₂O) complex have shown that different excitation energies lead to different fragmentation channels. researchgate.net For example, excitation at 355 nm was found to predominantly lead to the H₂O⁺ + O₂ channel via a rapid dissociation on a repulsive potential energy surface. In contrast, excitation at 473 nm resulted mainly in the O₂⁺ + H₂O channel, which was inferred to occur through electronic relaxation to the ground state followed by dissociation. researchgate.net

Studies on the photodissociation of O₂⁺ itself, subsequent to the photoionization of O₂, have identified different O⁺ formation channels. researchgate.net The dissociation mechanisms, including predissociation and tunneling, are proposed based on experimental results and theoretical potential energy curves. researchgate.net

The potential energy curves for the ground and various excited states of O₂⁺ have been calculated in several theoretical studies. aip.orgresearchgate.net These curves are fundamental to understanding the fragmentation mechanisms, as they show the energetically accessible dissociation pathways upon photoexcitation.

Table 2: Key Compound Names

Common NameIUPAC NameChemical Formula
This compoundThis compoundO₂⁺
Molecular OxygenDioxygenO₂
OH-isoprene adduct-C₅H₉O
WaterOxidaneH₂O
ArgonArgonAr
NitrogenDinitrogenN₂
Carbon DioxideCarbon dioxideCO₂
OzoneTrioxygenO₃
Nitryl chlorideNitryl chlorideClNO₂
Ethylperoxy radicalEthylperoxyC₂H₅O₂•
Indenyl radical1H-inden-1-ylC₉H₇•

Environmental and Interstellar Chemistry Considerations Theoretical Modeling

Dioxidanyliumyl in Atmospheric Models (Upper Atmosphere, Ionosphere, Plasmas)

This compound (O₂⁺) is a significant component in theoretical models of the Earth's upper atmosphere, particularly the ionosphere. In these regions, high-energy solar radiation, including ultraviolet and X-rays, leads to the photoionization of molecular oxygen, a primary mechanism for the formation of O₂⁺. illinois.edu

Ionic processes are particularly relevant in transient atmospheric events such as lightning and coronas, where local ion densities are significantly higher than in the surrounding air. nih.gov In these plasma environments, O₂⁺ is a key species. wikipedia.org Fluid models of oxygen plasmas, used to simulate these conditions, show that O₂⁺ can be the dominant positive ion, although its concentration relative to other ions like O⁺ can vary depending on factors like the presence of atomic oxygen radicals. researchgate.netresearchgate.net

Table 1: Properties of this compound (Dioxygenyl Cation, O₂⁺)

Property Value Source
Chemical Formula O₂⁺ nih.gov
Molar Mass 31.999 g/mol nih.gov
Bond Order 2.5 wikipedia.orgaskfilo.com
Bond Length 112.3 pm wikipedia.orgwikipedia.org
Bond Energy 625.1 kJ/mol chemeurope.comwikipedia.org
Ionization Energy of O₂ 1175 kJ/mol (12.07 eV) illinois.eduwikipedia.org
Magnetic Property Paramagnetic wikipedia.org

Role in Interstellar Medium and Astrochemistry Models

In the cold, low-density environment of the interstellar medium (ISM), chemical reactions between neutral molecules are often inefficient. wikipedia.org Astrochemistry models, therefore, rely heavily on ion-molecule reactions, which typically have no activation barrier and can proceed rapidly even at the frigid temperatures of interstellar clouds (around 10 K). ebsco.comnih.gov

This compound (O₂⁺) is incorporated into these gas-phase astrochemical models as an important intermediary. nih.gov While direct detection can be challenging, its reactions are considered significant in the chemical evolution of molecular clouds. For instance, the reaction between the trihydrogen cation (H₃⁺), the most abundant molecular ion in the dense ISM, and molecular oxygen is a proposed pathway to forming other oxygen-bearing ions. wikipedia.org Similarly, the reaction of O₂⁺ with molecular hydrogen is a key step in the formation of other complex ions:

O₂⁺ + H₂ → HO₂⁺ + H wikipedia.org

The resulting hydroperoxyl cation (HO₂⁺), or dioxidanylium, can then participate in further reactions, contributing to the synthesis of water and other oxygen-containing molecules observed in the ISM. nih.govwikipedia.org The detection of related ions like OH⁺ and H₂O⁺ in the diffuse interstellar medium underscores the importance of ion-molecule reaction networks where O₂⁺ is a fundamental precursor. nih.govresearchgate.net Gas-grain models, which also account for reactions on the surfaces of dust grains, provide a more complete picture of interstellar chemistry, though the fundamental gas-phase reactions involving ions like O₂⁺ remain a critical component. ebsco.comarxiv.org

Theoretical Contributions to Reactive Oxygen Species (ROS) Pathways in Simplified Systems

Reactive Oxygen Species (ROS) are a group of highly reactive chemicals derived from molecular oxygen, including free radicals like superoxide (B77818) (O₂⁻) and the hydroxyl radical (OH•), as well as non-radical species like hydrogen peroxide (H₂O₂). wikipedia.orgmdpi.com In biological systems, ROS are products of normal metabolism and play roles in cell signaling, but their overproduction leads to oxidative stress, damaging lipids, proteins, and DNA. wikipedia.orgnih.gov

This compound (O₂⁺) is itself a potent ROS due to its radical nature and strong oxidizing power. frontiersin.org Its ionization energy is significantly high, meaning its formation requires substantial energy input, such as from high-energy radiation. chemeurope.com In theoretical models, O₂⁺ is considered a primary ROS capable of initiating oxidative damage. Its primary mode of action is as a powerful one-electron oxidizer, capable of stripping electrons from other molecules. wikipedia.org

This initial oxidation event can create a new radical species, which can then propagate a chain reaction, leading to the formation of a cascade of secondary ROS. Theoretical studies of ROS pathways often focus on the downstream effects of species like superoxide and hydrogen peroxide. nih.govnih.gov However, in simplified systems modeling environments with high radiation, the direct role of O₂⁺ in initiating these pathways is a key consideration. By oxidizing a target molecule (M), it generates a cation radical (M⁺•), initiating an oxidative cascade:

O₂⁺ + M → O₂ + M⁺•

This process is fundamental in understanding the initial steps of oxidative damage in environments where O₂⁺ can be formed, such as in radiobiology or plasma medicine. The extreme reactivity of O₂⁺ means its existence is transient, but its theoretical contribution to initiating ROS-mediated processes is significant. frontiersin.orgmdpi.com

Table 2: Compound Names

Name Formula
This compound / Dioxygenyl O₂⁺
Oxygen O₂
Atomic Oxygen O
Ozone O₃
Dioxidanylium / Hydroperoxyl cation HO₂⁺
Trihydrogen cation H₃⁺
Hydroxyl cation OH⁺
Hydronium H₂O⁺
Water H₂O
Hydrogen H₂
Superoxide O₂⁻
Hydroxyl radical OH•
Hydrogen peroxide H₂O₂
Platinum hexafluoride PtF₆
Dioxygenyl hexafluoroplatinate O₂PtF₆

Advanced Methodologies for Dioxidanyliumyl Study Conceptual Frameworks

In Silico Design of Experiments for Detecting Highly Reactive Species

In silico Design of Experiments (DoE) is a computational methodology that applies statistical principles to the design and analysis of simulated experiments. unipr.it This approach allows researchers to systematically and efficiently explore a wide range of conditions within a computational model, identifying the parameters that most significantly influence an outcome. unipr.it For highly reactive species like dioxidanyliumyl, in silico DoE is invaluable for predicting the optimal conditions for its formation, stabilization, and detection in theoretical models before undertaking resource-intensive physical experiments. pensoft.netmdpi.com

The process involves defining key factors (e.g., precursor concentrations, temperature, pressure, solvent environment) and response variables (e.g., yield of this compound, reaction rate, stability). By running a structured set of simulations, such as a fractional factorial design, researchers can screen for critical parameters and build predictive models of the system's behavior. unipr.it This can help rationalize reaction mechanisms and guide the design of tangible experiments aimed at trapping and identifying transient intermediates. researchgate.net For instance, computational screening can help reject or flag functionalities or conditions that lead to undesired side reactions, thereby refining the experimental approach. unipr.it

Table 1: Conceptual Design of Experiments (DoE) Framework for a Hypothetical this compound Formation Reaction

FactorLevel 1Level 2Level 3Response Variable
Precursor Molecule Dioxygen (O₂)Ozone (O₃)-This compound Concentration
Ionization Method Simulated PhotoionizationSimulated Electron Impact-Reaction Rate Constant (k)
Matrix Gas (Simulation) Argon (Ar)Neon (Ne)Nitrogen (N₂)Half-life of this compound
Temperature (K) 10 K20 K30 KSpectroscopic Signature Intensity

Development of Force Fields for Molecular Dynamics Simulations of this compound in Condensed Phases (Conceptual)

Molecular Dynamics (MD) simulations are a powerful tool for providing insight into the structure-property relationships of materials at the molecular scale. acs.org These simulations rely on force fields, which are sets of potential energy functions and parameters that describe the interactions between atoms. neutron-sciences.org However, traditional non-reactive force fields are inadequate for simulating systems involving this compound because they cannot model the formation and breaking of chemical bonds. researchgate.net Furthermore, standard force fields often fail to accurately capture the complex polarization effects present in systems with high ionic concentrations. acs.org

To overcome these limitations, the conceptual development of reactive force fields (RFFs) is essential. Methods like the Reactive Force Field (ReaxFF) are designed to handle chemical reactions by using a bond-order-based approach where bond energies and interactions smoothly decay to zero as interatomic distances increase. researchgate.net This allows the simulation of dynamic chemical processes. mdpi.com The development of a ReaxFF or a similar reactive potential for this compound would require extensive parameterization, likely against high-level quantum mechanical calculations. scm.com Such a force field would need to accurately describe the potential energy surface for interactions of O₂⁺ with itself and with other molecules in various condensed-phase environments, enabling the study of its solvation, diffusion, and reactivity over time and length scales inaccessible to purely quantum mechanical methods. mdpi.com

Table 2: Comparison of Force Field Types for this compound Simulations

FeatureStandard (Non-Reactive) Force FieldReactive Force Field (e.g., ReaxFF)
Bonding Fixed connectivity; harmonic potentials. mdpi.comDynamic bond order; allows bond breaking/formation. researchgate.net
Reactivity Cannot model chemical reactions. researchgate.netExplicitly designed to simulate chemical reactivity. scm.com
Polarization Often treated implicitly or with fixed partial charges. neutron-sciences.orgCan incorporate charge equilibration schemes for dynamic charge distribution.
Parameterization Based on stable molecules at equilibrium geometries.Requires data from quantum mechanics on reaction pathways and transition states. scm.com
Suitability for this compound Poor; cannot capture its reactive nature.High (conceptually); enables simulation of its formation and subsequent reactions.

Integration of Machine Learning in Predicting this compound's Behavior and Properties

Machine learning (ML) is rapidly emerging as a transformative tool in the chemical sciences, capable of predicting molecular properties with high accuracy and at a fraction of the computational cost of traditional quantum chemistry methods like Density Functional Theory (DFT). research.google For a challenging species like this compound, ML models can be trained on datasets of pre-computed properties to make rapid predictions for its behavior in new and complex situations. researchgate.net

Advanced deep learning architectures, such as Graph Neural Networks (GNNs) or Message Passing Neural Networks (MPNNs), are particularly well-suited for this task. research.google These models represent molecules as graphs and learn to predict properties by passing "messages" between atoms, effectively learning the underlying chemical principles from the training data. research.google A conceptual workflow for this compound would involve generating a large dataset of its properties (e.g., interaction energies with various substrates, electronic structure, potential reaction barriers) using accurate quantum mechanical methods. This data would then be used to train an MPNN model. Once trained, the model could predict these properties for new chemical environments orders of magnitude faster than the original DFT calculations, enabling high-throughput screening of potential reactions or stabilizing agents. research.googlegoogle.com

Table 3: Conceptual Machine Learning Workflow for Predicting this compound Reactivity

StepDescriptionTools/Methods
1. Data Generation Perform high-level quantum mechanical (e.g., CCSD(T), DFT) calculations on systems containing this compound to generate a database of structures and associated properties (energies, forces, charges).Quantum chemistry packages (e.g., Gaussian, MOLPRO). nsf.gov
2. Molecular Representation Convert the molecular structures into a machine-readable format, typically a graph where atoms are nodes and bonds are edges.Graph theory, molecular informatics toolkits.
3. Model Training Train a deep learning model, such as a Message Passing Neural Network (MPNN), to learn the relationship between the molecular graph representation and the target properties. research.googleDeep learning frameworks (e.g., TensorFlow, PyTorch).
4. Model Validation Test the trained model on an unseen subset of the data to evaluate its predictive accuracy and generalization capability.Statistical error analysis (RMSE, MAE).
5. Prediction/Deployment Use the validated model to rapidly predict the properties and reactivity of this compound in novel and complex chemical environments.High-throughput virtual screening platforms. arxiv.org

Cryogenic Matrix Isolation Studies for Stabilization and Spectroscopic Characterization (Theoretical Basis)

Cryogenic matrix isolation is an experimental technique that provides a powerful method for studying highly reactive and unstable species. lehigh.edu The theoretical basis of this technique is the trapping of individual molecules of interest, such as this compound, within a solid, inert matrix at very low temperatures (typically 4-20 K). acs.orgcapes.gov.br Common matrix materials include noble gases like argon and neon, which are optically transparent and chemically inert, thus minimizing host-guest interactions. acs.org

This environment effectively cages the reactive species, preventing intermolecular reactions that would otherwise lead to its immediate decomposition. acs.org The low temperatures quench the thermal energy of the trapped molecule, further enhancing its stability. Once isolated, the this compound cation can be interrogated using a variety of spectroscopic methods, including infrared (IR), Raman, and electronic absorption (UV-Vis) spectroscopy. rsc.org The resulting spectra are often highly resolved because the matrix environment reduces spectral broadening effects. acs.org For ionic species, the technique can be combined with a counter-ion co-deposition method, where a beam of cations and a beam of anions are simultaneously deposited with the matrix gas, ensuring charge neutrality in the final solid matrix. lehigh.edu These experimental results provide crucial benchmarks for validating and refining the theoretical calculations of the molecule's structure, vibrational frequencies, and electronic states. acs.org

Table 4: Theoretical Principles of Cryogenic Matrix Isolation for this compound

PrincipleTheoretical JustificationExpected Outcome for this compound
Isolation Guest molecules (O₂⁺) are physically separated by a large excess of inert host atoms (e.g., Argon).Prevents dimerization or reaction with other species, allowing the monomeric cation to be studied.
Low Temperature Cryogenic temperatures (~10 K) drastically reduce the kinetic energy of the trapped species. acs.orgQuenches reactivity, stabilizing the O₂⁺ cation for extended periods.
Inert Environment The host matrix (e.g., Neon, Argon) has minimal electronic interaction with the trapped guest molecule. acs.orgSpectroscopic properties (e.g., vibrational frequencies) are only slightly perturbed from their gas-phase values.
Spectroscopic Probe The matrix is transparent to a wide range of electromagnetic radiation (IR, UV-Vis). acs.orgAllows for the acquisition of high-resolution spectra to determine the molecular and electronic structure of O₂⁺.

Conclusion and Future Directions in Dioxidanyliumyl Research

Summary of Current Theoretical Understanding

The theoretical understanding of species like protonated hydrogen peroxide (H₃O₂⁺) is built upon sophisticated quantum chemical methods. researchgate.netacs.org Ab initio and density functional theory (DFT) calculations have been instrumental in mapping their potential energy surfaces (PES). researchgate.netwikipedia.org A potential energy surface is a mathematical concept that describes the energy of a molecule as a function of its geometry, providing crucial insights into stable structures and reaction pathways. wikipedia.org

For protonated hydrogen peroxide, theoretical studies have identified various isomers and decomposition pathways. researchgate.netacs.org The lowest energy decomposition route for [HOOH]H⁺ involves the loss of a triplet-state oxygen atom to produce the hydronium ion (H₃O⁺). researchgate.netacs.org This process is complex, requiring a "crossover" from a singlet to a triplet potential energy surface, a phenomenon that presents a significant computational challenge. researchgate.net Calculations have also determined the proton affinity of hydrogen peroxide, which is a measure of its basicity in the gas phase. acs.org

Furthermore, theoretical models have explored the role of protonated hydrogen peroxide as a powerful oxidizing agent. researchgate.net DFT calculations suggest that protonation in a superacid medium creates a "superelectrophilic" intermediate (HOOH₂²⁺) with a very low-lying lowest unoccupied molecular orbital (LUMO), making it a potent oxidizer capable of hydroxylating alkanes. researchgate.netresearchgate.net

The dioxygen cation (O₂⁺), another interpretation of "dioxidanyliumyl," is understood through molecular orbital theory. quora.comquora.com This theory explains its paramagnetic nature and predicts a bond order of 2.5, which is higher than that of neutral dioxygen (O₂), accounting for its shorter bond length and higher bond energy. quora.com

Identification of Unaddressed Theoretical Challenges

Despite significant progress, several theoretical challenges remain in the study of these reactive species.

Accurate Full-Dimensional Potential Energy Surfaces: Creating a comprehensive and accurate global potential energy surface for multi-atom systems like H₃O₂⁺ is computationally demanding. nih.gov While PESs for simpler systems have been developed, accurately describing all vibrational and rotational degrees of freedom, as well as all possible reaction channels for more complex species, remains a major hurdle. nih.govresearchgate.net

Non-Adiabatic Effects: The decomposition of protonated hydrogen peroxide involves a switch between different electronic states (singlet to triplet). researchgate.netacs.org Accurately modeling these "non-adiabatic" transitions, where the Born-Oppenheimer approximation breaks down, requires highly specialized and computationally expensive methods. This remains a frontier in theoretical chemistry.

Solvation and Environmental Effects: Most theoretical studies model these ions in the gas phase for simplicity. researchgate.net However, their behavior in solution or on surfaces, such as atmospheric ice particles, is critically important. aip.org Accurately modeling the complex interactions with solvent molecules or within a crystal lattice, and the resulting shifts in stability and reactivity, is an ongoing challenge. aip.org For instance, density functional theory calculations have been used to determine whether hydrogen peroxide resides on the surface or in the center of protonated ice clusters, finding the surface position to be more stable. aip.org

Kinetics and Dynamics: While energetics can predict what reactions are favorable, understanding how fast they occur (kinetics) requires reaction dynamics simulations on the potential energy surface. nih.gov Predicting reaction rates, especially for complex, multi-step processes and those involving quantum tunneling, is a significant theoretical challenge.

Perspectives on Novel Computational and Experimental Approaches for Investigation

Future progress in understanding this compound-related species will likely come from the synergy between advanced computational methods and innovative experimental techniques.

Novel Computational Approaches:

Machine Learning Potentials: The development of potential energy surfaces using machine learning techniques, such as permutation invariant polynomial-neural networks (PIP-NN), offers a path to achieving high accuracy with greater computational efficiency than traditional methods. nih.gov This can enable more extensive and accurate dynamics simulations.

Advanced Quantum Chemistry Methods: Continued development of methods that can reliably handle multi-reference systems and non-adiabatic coupling will be essential for accurately describing the electronic structure and reactivity of these challenging species.

Quantum Mechanical/Molecular Mechanical (QM/MM) Models: To tackle the challenge of solvation, hybrid QM/MM models are a promising approach. These methods treat the reactive core of the system with high-level quantum mechanics while describing the surrounding environment (like solvent molecules) with more efficient classical molecular mechanics.

Novel Experimental Approaches:

Advanced Spectroscopy: High-resolution spectroscopic techniques are crucial for validating theoretical predictions. Cryogenic ion trap spectroscopy, for example, allows for the study of cold, isolated ions, providing a direct comparison with gas-phase theoretical calculations. Techniques like Mössbauer, UV/visible, and X-ray absorption spectroscopies can provide detailed information on the electronic and geometric structure of these intermediates, including their protonation states in various environments. nih.govnih.gov

Time-Resolved Techniques: Using ultrafast lasers, time-resolved spectroscopy can probe chemical reactions on the femtosecond timescale. This allows for the direct observation of transition states and short-lived intermediates predicted by theory, providing unprecedented insight into reaction dynamics.

High-Resolution Mass Spectrometry: Combining mass spectrometry with controlled ion sources allows for the study of cluster formation and stability, as demonstrated in studies of protonated water clusters containing hydrogen peroxide. aip.org This provides valuable data on the thermodynamics of ion-molecule interactions.

By combining these cutting-edge computational and experimental tools, researchers can continue to unravel the complex chemistry of reactive oxygen cations, providing fundamental insights relevant to a wide range of scientific disciplines.

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